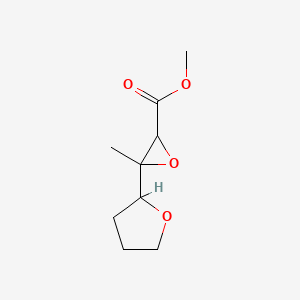

Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate

Description

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate |

InChI |

InChI=1S/C9H14O4/c1-9(6-4-3-5-12-6)7(13-9)8(10)11-2/h6-7H,3-5H2,1-2H3 |

InChI Key |

KCNKVGMBMLKWPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C(=O)OC)C2CCCO2 |

Origin of Product |

United States |

Preparation Methods

Epoxidation of Methyl 3-methyl-3-(oxolan-2-yl)acrylate Derivatives

Methodology:

Starting from methyl 3-methyl-3-(oxolan-2-yl)acrylate, epoxidation is achieved using peracid reagents such as meta-chloroperbenzoic acid (m-CPBA) under controlled conditions.

| Step | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Methyl 3-methyl-3-(oxolan-2-yl)acrylate + m-CPBA in dichloromethane at 0°C | Epoxidation of the alkene | , |

Outcome:

The alkene undergoes electrophilic addition of the peracid, forming the epoxide with high regioselectivity. Stereoselectivity can be influenced by the substrate's existing chiral centers or the use of chiral peracids.

Ring-Closure via Nucleophilic Epoxidation

Methodology:

An alternative involves transforming a suitable hydroxyl or halide precursor into the epoxide via intramolecular nucleophilic attack.

Note:

This method is often employed when the precursor bears a hydroxyl group at the appropriate position, enabling intramolecular cyclization under basic conditions.

Chemo-Enzymatic and Asymmetric Approaches

Recent advances include chemo-enzymatic methods for enantioselective synthesis, utilizing lipases or epoxidases to generate chiral epoxides directly from olefins or alcohols.

| Step | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Enzymatic oxidation of olefins | Enantioselective epoxidation | , |

| 2 | Purification of chiral epoxide | Enantiomeric enrichment | , |

Advantages:

High stereoselectivity and milder conditions, suitable for synthesizing optically active methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate.

Synthesis via Lactone Activation and Epoxidation

Summary of Key Data

| Parameter | Details | Source |

|---|---|---|

| Reaction Type | Epoxidation, ring-closure, chemo-enzymatic | ,,, |

| Reagents | m-CPBA, TsCl, MesCl, NaH, NaOMe, enzymatic oxidants | ,,, |

| Reaction Conditions | Typically 0°C to room temperature, inert atmosphere | ,,, |

| Yield Range | 60-85% depending on method | ,,, |

| Stereoselectivity | Achieved via chiral auxiliaries or enzymatic methods | , |

Concluding Remarks

The synthesis of this compound is versatile, with approaches tailored to desired stereochemistry and yield. The most efficient methods involve:

- Peracid-mediated epoxidation of suitable alkenic precursors.

- Intramolecular cyclization of activated lactone derivatives.

- Chemo-enzymatic enantioselective oxidation for chiral compounds.

Advances in asymmetric catalysis and enzymatic methods continue to enhance the stereoselectivity and sustainability of these syntheses.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of substituted oxirane derivatives.

Scientific Research Applications

Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.

Biology: In the study of enzyme-catalyzed reactions involving epoxides and esters.

Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial and anticancer properties.

Industry: As a precursor in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. The ester group can undergo hydrolysis or transesterification, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Aryl vs. Oxolane: Aryl-substituted analogs (e.g., 4-methoxyphenyl, 3-chlorophenyl) exhibit higher molecular weights compared to the oxolan-2-yl variant, which may influence solubility and crystallinity. Substituent Position: The position of methoxy groups (e.g., 4-methoxyphenyl vs. 2-methoxyphenyl) alters electronic properties. Para-substituted analogs are more electron-rich, affecting reactivity in electrophilic reactions .

Ester Group Variations :

- Ethyl esters (e.g., CAS 1504091-47-7) show increased molar mass and lipophilicity compared to methyl esters, which could impact bioavailability in pharmaceutical contexts .

Stereochemical Considerations :

- The (2R,3S) configuration in Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is critical for its biological activity, suggesting that stereochemistry in the oxirane ring may dictate pharmacological efficacy .

Physicochemical and Reactivity Profiles

Physical Properties:

Reactivity:

- Epoxide Ring : The strained oxirane ring is susceptible to nucleophilic attack. Electron-withdrawing groups (e.g., 3-chlorophenyl) may accelerate ring-opening reactions, whereas electron-donating groups (e.g., 4-methoxyphenyl) could stabilize the ring .

- Oxolane vs. Aryl Moieties : The oxolane group may participate in hydrogen bonding, influencing solubility in polar solvents, while aryl groups contribute to π-π stacking in crystal lattices .

Crystallographic and Structural Validation

- Software Tools : Programs like SHELXL and ORTEP-3 are widely used for refining crystal structures of epoxide derivatives, enabling precise determination of puckering coordinates and torsion angles .

- Ring Puckering Analysis : The Cremer-Pople parameters (e.g., puckering amplitude $ q $) can quantify distortions in the oxolane or oxirane rings, aiding in structure-activity relationship studies .

Biological Activity

Methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate is an organic compound notable for its unique structural features, including an oxirane and an oxolan ring. This compound has garnered attention in various fields, particularly in organic synthesis, medicinal chemistry, and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H14O4

- Molecular Weight : 186.20 g/mol

- IUPAC Name : this compound

- Structure :

The biological activity of this compound is primarily attributed to its reactivity due to the strained oxirane ring. This structure allows for:

- Nucleophilic Attack : The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities.

- Enzyme Interaction : The compound has potential interactions with enzymes involved in metabolic pathways, particularly those that target epoxide compounds.

Anticancer Potential

The compound's reactivity may also contribute to anticancer properties. Epoxide-containing compounds have been studied for their ability to inhibit tumor growth by interfering with cellular processes such as DNA replication and repair mechanisms.

Research Findings and Case Studies

Several studies have investigated the biological implications of similar compounds:

- Synthesis and Biological Evaluation : A study conducted on epoxide derivatives showed that modifications to the oxirane ring could enhance cytotoxicity against cancer cell lines. These findings suggest that this compound may also possess similar properties when subjected to biological evaluation.

- Enzyme-Catalyzed Reactions : Research has demonstrated that the compound can participate in enzyme-catalyzed reactions involving epoxides, which are crucial in biotransformation processes. This highlights its potential role in drug metabolism.

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.